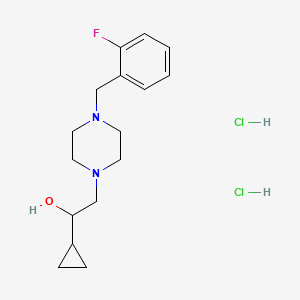
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of 4-fluorobenzylpiperazine . It has been studied for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), a key enzyme in melanogenesis . The compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, in the compound “2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone”, the piperazine ring adopts a chair conformation . The dihedral angle between the fluoro-phenyl ring and the four planar C atoms of the piperazine chair is 78.27° .Scientific Research Applications
2-[4-(2-Fluorobenzyl)-1-piperazinyl]ethanol
Again, this compound is structurally similar to the one you’re interested in. The source does not provide specific applications or fields of study.
Compound 8d
This compound was used in a study involving A549 cells. It was found to inhibit the migration and invasion of these cells in transwell assays. However, the exact structure of Compound 8d is not provided.
1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl quinoline-3-carboxylic acid derivatives
These compounds were synthesized and evaluated for their anti-tubercular and antibacterial activities. The study involved the use of double-stranded circular DNA.
3-(4-(Substituted)-piperazin-1-yl)ethanol derivatives
These compounds were synthesized and evaluated for their antifungal activity. The results revealed that these compounds have no antifungal activity against certain clinical isolates, but some compounds displayed fungicidal activity against other strains.
properties
IUPAC Name |
1-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O.2ClH/c17-15-4-2-1-3-14(15)11-18-7-9-19(10-8-18)12-16(20)13-5-6-13;;/h1-4,13,16,20H,5-12H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBCXNJSPDBVJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(4-(2-fluorobenzyl)piperazin-1-yl)ethanol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)
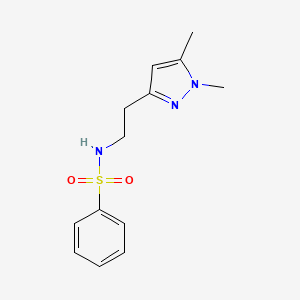
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone](/img/structure/B2354209.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2354210.png)
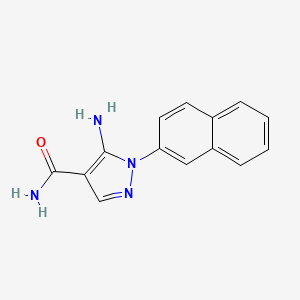
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2354212.png)
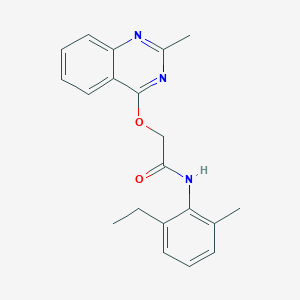
![N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2354215.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B2354217.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2354218.png)
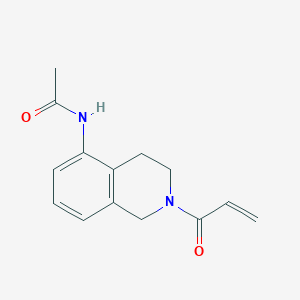
![2-{[(4-Chlorophenyl)methoxy]methyl}oxirane](/img/structure/B2354220.png)
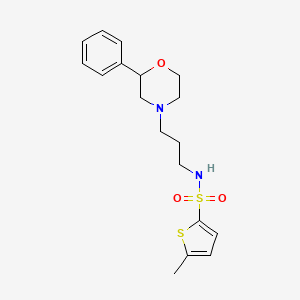
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)